molecular formula C19H24N2OS B1206493 Phencarbamide CAS No. 3735-90-8

Phencarbamide

Cat. No.: B1206493
CAS No.: 3735-90-8
M. Wt: 328.5 g/mol
InChI Key: BZGIPVGCJGXQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Phencarbamide can be synthesized through various methods. One common synthetic route involves the reaction of diphenylcarbamyl chloride with β-diethylaminoethanethiol. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

In industrial settings, this compound is prepared using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through crystallization or other suitable techniques to achieve the required quality standards .

Chemical Reactions Analysis

Phencarbamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another. This can be achieved using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Phencarbamide has a wide range of scientific research applications, including:

    Chemistry: In organic synthesis, this compound is used as a reagent for the preparation of various carbamate derivatives. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: this compound’s antispasmodic properties make it valuable in biological research, particularly in studies involving smooth muscle contractions and neurotransmitter interactions.

    Medicine: Clinically, this compound is used as an antispasmodic agent to relieve muscle spasms and pain during childbirth.

    Industry: In the pharmaceutical industry, this compound is utilized in the formulation of medications that require antispasmodic properties.

Mechanism of Action

Phencarbamide exerts its effects through a combination of direct and indirect actions on smooth muscle. It acts directly on the muscle fibers, similar to papaverine, and also influences the autonomic nervous system by blocking acetylcholine receptors (atropine-like effect). This dual mechanism results in the relaxation of smooth muscle and alleviation of spasms .

Comparison with Similar Compounds

Phencarbamide is unique in its dual action as both a direct smooth muscle relaxant and an anticholinergic agent. Similar compounds include:

    Papaverine: A direct smooth muscle relaxant but lacks significant anticholinergic properties.

    Atropine: An anticholinergic agent with limited direct smooth muscle relaxant effects.

    Hyoscine (Scopolamine): Another anticholinergic agent with some smooth muscle relaxant properties but different pharmacokinetics and side effect profiles.

This compound’s combination of properties makes it particularly effective in situations where both direct muscle relaxation and anticholinergic effects are desired .

Properties

IUPAC Name

S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGIPVGCJGXQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-13-9 (hydrochloride)
Record name Phencarbamide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80190796
Record name Phencarbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3735-90-8
Record name Fencarbamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3735-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phencarbamide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phencarbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fencarbamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENCARBAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59H17J9F1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phencarbamide
Reactant of Route 2
Reactant of Route 2
Phencarbamide
Reactant of Route 3
Reactant of Route 3
Phencarbamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Phencarbamide
Reactant of Route 5
Reactant of Route 5
Phencarbamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Phencarbamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.